(1R,2S,9S,10R)-N~3~-(4-Ethoxyphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide
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Overview
Description
(1R,2S,9S,10R)-N~3~-(4-Ethoxyphenyl)-3,15-diazatetracyclo[7710~2,7~0~10,15~]heptadec-7-ene-3-carbothioamide is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,9S,10R)-N~3~-(4-Ethoxyphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the core tetracyclic structure: This can be achieved through a series of cyclization reactions.
Introduction of the ethoxyphenyl group: This step often involves a substitution reaction where an ethoxyphenyl group is introduced to the core structure.
Formation of the carbothioamide group: This is typically done through a reaction with a thiocarbonyl compound under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,9S,10R)-N~3~-(4-Ethoxyphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Conditions vary depending on the groups involved but often include the use of catalysts and specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(1R,2S,9S,10R)-N~3~-(4-Ethoxyphenyl)-3,15-diazatetracyclo[7710~2,7~
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S,9S,10R)-N~3~-(4-Ethoxyphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may bind to enzymes or receptors, altering their activity and thus influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-(-)-Norephedrine: A compound with a similar stereochemistry but different functional groups.
(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-11-(1-Hydroxy-2-propanyl)-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol: Another complex tetracyclic compound with different substituents.
Uniqueness
The uniqueness of (1R,2S,9S,10R)-N~3~-(4-Ethoxyphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H33N3OS |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(1R,2S,9S,10R)-N-(4-ethoxyphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide |
InChI |
InChI=1S/C24H33N3OS/c1-2-28-21-10-8-20(9-11-21)25-24(29)27-13-5-6-17-14-18-15-19(23(17)27)16-26-12-4-3-7-22(18)26/h8-11,14,18-19,22-23H,2-7,12-13,15-16H2,1H3,(H,25,29)/t18-,19-,22-,23-/m1/s1 |
InChI Key |
DXSWMNINNXBTCY-DAVBRLECSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCCC3=C[C@@H]4C[C@@H]([C@@H]32)CN5[C@@H]4CCCC5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Origin of Product |
United States |
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